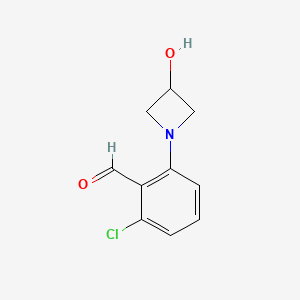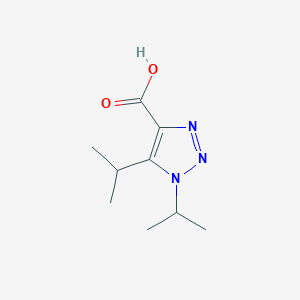
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for synthesizing 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids . The reaction conditions typically include the use of bases such as tetramethylammonium hydroxide, magnesium, zinc, or lanthanides (samarium or lanthanum) to generate metal acetylides in situ .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
化学反应分析
Types of Reactions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include bases such as tetramethylammonium hydroxide, magnesium, zinc, and lanthanides. Catalytic systems such as copper-on-charcoal are also employed for continuous flow synthesis .
Major Products Formed: The major products formed from these reactions include various substituted triazoles, such as 1h-1,2,3-triazolyl-1-benzoic acids, 1h-1,2,3-triazole-5-carboxylic acids, and 1h-1,2,3-triazole-5-acetic acids .
科学研究应用
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid has numerous scientific research applications, including:
作用机制
The mechanism of action of 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as Rho GTPases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis . The compound’s ability to mimic amide bonds also contributes to its biological activity .
相似化合物的比较
1,4-Disubstituted 1,2,3-triazoles: These compounds are more commonly studied and synthetically available compared to 1,5-disubstituted triazoles.
1h-1,2,3-triazole-5-carboxylic acid: Another triazole derivative with similar biological activities.
Uniqueness: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
1,5-di(propan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6(3)4/h5-6H,1-4H3,(H,13,14) |
InChI 键 |
OLMZJYARQYVFIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=NN1C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




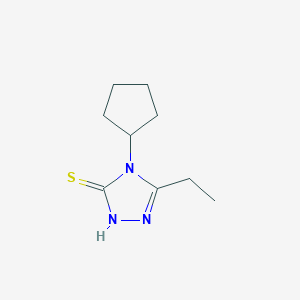
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)


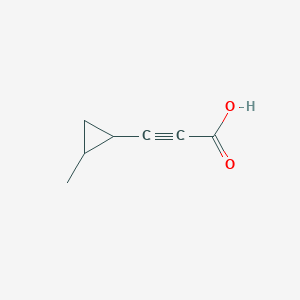
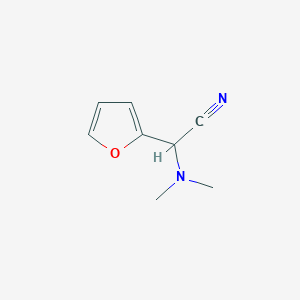




![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
